molecular formula C28H20S B167812 Tetraphenylthiophene CAS No. 1884-68-0

Tetraphenylthiophene

Cat. No.: B167812
CAS No.: 1884-68-0
M. Wt: 388.5 g/mol
InChI Key: MQFBWJOMLIHUDY-UHFFFAOYSA-N
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Description

Tetraphenylthiophene is an organic compound characterized by a thiophene ring substituted with four phenyl groups. This compound is known for its unique structural and electronic properties, making it a subject of interest in various fields of scientific research, including materials science and organic electronics.

Mechanism of Action

Target of Action

Tetraphenylthiophene, also known as 2,3,4,5-Tetraphenylthiophene, is a propeller-shaped molecule that primarily targets the excited state mechanisms . It is a member of the family of molecules that exhibit Aggregation Induced Emission (AIE), although it features weaker AIE compared to other members .

Mode of Action

The interaction of this compound with its targets involves the excited state mechanisms and the role of triplet states . The nonradiative decay in this compound is driven by bond breaking, and due to the significant spin-orbit couplings along the reaction coordinate, intersystem crossing plays an important role in the mechanism .

Biochemical Pathways

The biochemical pathways affected by this compound involve the potential energy surfaces with a special focus on the role of triplet states . The aggregation in the solid state hampers the access to internal conversion pathways. Intersystem crossing is active in the crystal phase, which explains the weak aie of this molecule .

Pharmacokinetics

Its physical properties such as density (1142±006 g/cm3), melting point (184-185°C), boiling point (4022±140 °C), and vapor pressure (258E-06mmHg at 25°C) have been reported . These properties can influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its luminescent properties . It exhibits Aggregation Induced Emission (AIE) characteristics, and its fluorescence emission intensity values measured in the aggregated state were hundred times higher than those values measured in benign solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraphenylthiophene can be synthesized through several methods. One common approach involves the cycloaddition of aromatic alkynes. For example, the reaction of aromatic alkynes with sulfur sources under specific conditions can yield this compound . Another method involves the Friedel–Crafts reaction, where this compound is synthesized by reacting this compound with trichloro-1,3,5-triazine in the presence of a catalyst like aluminum chloride in dichloromethane .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions: Tetraphenylthiophene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Tetraphenylthiophene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a thiophene core with four phenyl groups, which imparts distinct electronic properties and makes it suitable for specific applications in materials science and organic electronics.

Properties

IUPAC Name

2,3,4,5-tetraphenylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20S/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)28(24-19-11-4-12-20-24)29-27(25)23-17-9-3-10-18-23/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFBWJOMLIHUDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172189
Record name Tetraphenylthiophene
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Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1884-68-0
Record name 2,3,4,5-Tetraphenylthiophene
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Record name Tetraphenylthiophene
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Record name Tetraphenylthiophene
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Record name Tetraphenylthiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Tetraphenylthiophene?

A1: this compound (TPT) has a molecular formula of C28H20S and a molecular weight of 388.53 g/mol.

Q2: What are the key spectroscopic characteristics of TPT?

A2: TPT can be characterized using various spectroscopic techniques, including:

    Q3: Is TPT soluble in common organic solvents?

    A3: TPT exhibits varying solubility depending on the specific solvent and the presence of substituents. While unsubstituted TPT has limited solubility, introducing flexible chains like nonanoyl groups or bulky substituents like 4-phenylquinoline can significantly improve its solubility in organic solvents such as tetrahydrofuran (THF), chloroform, and dichloromethane. [, , ]

    Q4: How thermally stable is TPT?

    A4: TPT generally demonstrates excellent thermal stability. Thermogravimetric analysis (TGA) indicates that polymers incorporating the TPT moiety often exhibit no weight loss below 400 °C, even in air. [, ] The specific thermal properties, such as glass transition temperature (Tg), can be influenced by the nature of the polymer backbone and the presence of other substituents. [, ]

    Q5: Can TPT be incorporated into polymers, and how does this affect its properties?

    A5: Yes, TPT has been successfully incorporated into various polymers, including polyimides, polyamides, and polyfluorenes. [, , , , , ] The inclusion of TPT often enhances the thermal stability and solubility of the resulting polymers. [, , ] Furthermore, the presence of the TPT moiety can influence the polymer's optical properties, potentially leading to applications in light-emitting diodes. [, , ]

    Q6: What is aggregation-induced emission (AIE), and how does it relate to TPT?

    A6: AIE is a phenomenon where certain molecules exhibit enhanced fluorescence emission upon aggregation. TPT and its derivatives have been extensively studied for their AIE properties. [, , , , , , , ] This behavior is often attributed to restricted intramolecular rotation (RIR) in the aggregated state, leading to a decrease in non-radiative decay pathways and an increase in fluorescence quantum yield. [, ]

    Q7: How do substituents on TPT affect its AIE properties?

    A7: The nature and position of substituents on the TPT core significantly impact its AIE behavior. Bulky substituents, like 4-phenylquinoline, can enhance RIR even in solution, leading to strong emission regardless of aggregation. [] Conversely, smaller substituents might require aggregation for pronounced AIE effects. [, ] The presence of hydrogen-bonding groups can further influence AIE by promoting intermolecular interactions and enhancing aggregation. []

    Q8: Does TPT exhibit any catalytic activity?

    A8: While TPT itself is not typically recognized as a catalyst, it plays a crucial role in understanding catalytic processes. For example, the hydrodesulfurization of sulfur-containing heterocycles, a significant reaction in petroleum refining, has been investigated using this compound as a model compound. [] This research helps elucidate reaction mechanisms and the role of catalysts in removing sulfur from fossil fuels.

    Q9: Have computational methods been used to study TPT?

    A9: Yes, computational chemistry techniques, including Density Functional Theory (DFT) calculations, have been employed to investigate the electronic structure, optical properties, and piezo-responsive luminescence of TPT. [] These studies provide valuable insights into the relationship between molecular structure, packing arrangements, and the observed photophysical behavior of TPT.

    Q10: How do structural modifications of TPT impact its properties?

    A10: Modifying the TPT structure significantly affects its properties. Introducing electron-donating or electron-withdrawing groups can alter the electronic structure and influence its optical properties, such as absorption and emission wavelengths. [, ] Additionally, the size and flexibility of substituents play a crucial role in determining solubility, thermal stability, and aggregation behavior. [, , ]

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